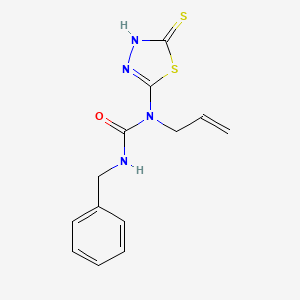

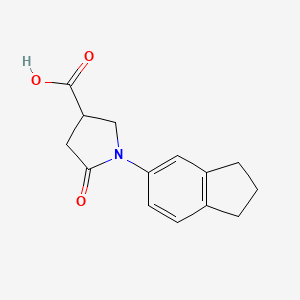

N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea, also known as TDZ, is a synthetic compound that has gained attention in the scientific community due to its potential biological applications. TDZ is a thiadiazole derivative that has been extensively studied for its biological activity, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Applications De Recherche Scientifique

Anticancer Activity

A study by Esteves-Souza et al. (2006) on a related class of urea and thiourea derivatives, including those with structures similar to N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea, demonstrated cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. Additionally, these compounds showed inhibitory activity against DNA topoisomerases I and II-alpha, suggesting a mechanism for their antiproliferative action (Esteves-Souza et al., 2006).

Catalysis and Chemical Synthesis

Li et al. (2011) reported on the gold(I)-catalyzed intramolecular hydroamination of N-allylic,N'-aryl ureas, leading to the formation of imidazolidin-2-ones. This transformation showcases the utility of N-allyl-N'-aryl ureas in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles with potential biological activity. The process highlighted the high yield and diastereoselectivity of the reactions (Li et al., 2011).

Fungicidal and Herbicidal Activities

The compound N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, a structurally similar entity, has been shown to exhibit excellent fungicidal activities against several pathogens such as Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. This indicates the potential of this compound derivatives in agricultural applications (Xin-jian Song et al., 2008).

Polymer Solar Cells

In materials science, this compound and its derivatives could potentially be applied in the synthesis of novel polymers. For example, Qin et al. (2009) described the synthesis of an alternating copolymer for high-efficiency polymer solar cells, illustrating the broader applicability of urea derivatives in the development of advanced functional materials (Qin et al., 2009).

Propriétés

IUPAC Name |

3-benzyl-1-prop-2-enyl-1-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS2/c1-2-8-17(12-15-16-13(19)20-12)11(18)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRARDAMUUKDQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=NNC(=S)S1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2768972.png)

![N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2768980.png)

![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)

![N-[6-(butylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-chlorobenzamide](/img/structure/B2768984.png)

![Methyl 3-methyl-2-[(4-nitrophenyl)methoxy]benzoate](/img/structure/B2768985.png)

![3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2768986.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2768987.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2768989.png)